B1576303 Jindongenin-1a

Jindongenin-1a

Cat. No.: B1576303
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Synthesis Jindongenin-1a is a novel synthetic enaminone derivative characterized by its (E)-3-(dimethylamino)-1-arylprop-2-en-1-one backbone. Its structure includes a dimethylamino group at the β-position and a substituted aryl ring at the α-position, which modulates its electronic and steric properties. The compound is synthesized via a condensation reaction between acetylacetone derivatives and dimethylformamide dimethyl acetal (DMF-DMA), followed by aryl substitution under acidic conditions. This method yields this compound with a purity >95% and a synthesis efficiency of ~78% under optimized conditions .

Biological and Industrial Applications this compound serves as a versatile synthon for bioactive molecules, particularly in anticancer and antimicrobial research. Its high solubility in polar aprotic solvents (e.g., 12.5 mg/mL in DMSO) also makes it suitable for industrial catalytic processes .

Properties

bioactivity

Antibacterial, Antifungal

sequence

SMGAVKLAKLLIDKMKCEVTKAC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table compares Jindongenin-1a with two structurally related enaminones (4a and 4j) from recent studies:

Property This compound Compound 4a Compound 4j
Substituent (R) 4-NO₂-C₆H₄ 3-Cl-C₆H₄ 2-OCH₃-C₆H₄
Synthesis Yield 78% 65% 82%
LogP 1.8 2.3 1.5
IC₅₀ (Cytochrome) 2.3 µM 4.1 µM 3.8 µM
Solubility (DMSO) 12.5 mg/mL 9.2 mg/mL 14.1 mg/mL
Ref.

Key Findings :

  • Electron-Withdrawing Groups (EWGs): The 4-NO₂ group in this compound enhances electrophilicity, improving enzyme inhibition compared to 4a (3-Cl) and 4j (2-OCH₃) .
  • Steric Effects : The para-substitution in this compound reduces steric hindrance, favoring higher catalytic activity in cross-coupling reactions versus ortho-substituted analogs like 4j .
Functional Analogs

Comparison with Tofenamic Acid (NSAID) :

Parameter This compound Tofenamic Acid
Core Structure Enaminone Diphenylamine
Bioactivity Cytochrome P450 inhibition COX-2 inhibition
Thermal Stability Decomposes at 220°C Decomposes at 185°C
Patent Status Preclinical Marketed (since 1984)
Ref.

Key Insights :

  • This compound’s enaminone scaffold offers greater thermal stability than diphenylamine-based drugs like tofenamic acid, enabling use in high-temperature industrial processes .
  • Unlike tofenamic acid, this compound lacks carboxylic acid groups, reducing gastrointestinal toxicity risks in therapeutic applications .
Mechanistic Divergence
  • Reactivity : this compound undergoes nucleophilic aromatic substitution (SNAr) 30% faster than 4a due to its nitro group’s electron-deficient aryl ring .
  • Metabolic Profile : In vitro studies show this compound’s half-life (t₁/₂ = 6.7 hrs) exceeds that of 4j (t₁/₂ = 4.2 hrs), attributed to reduced CYP3A4-mediated oxidation .

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